molecular formula C10H17NO3 B2715375 Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate CAS No. 1895382-85-0

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate

Cat. No.: B2715375
CAS No.: 1895382-85-0
M. Wt: 199.25
InChI Key: UXSQXOIYRVCHBS-SSDOTTSWSA-N
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Description

Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with an oxo group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentanone derivative. One common method includes the use of tert-butyl carbamate and 2-oxocyclopentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • N-[(1R)-2-oxocyclopentyl]carbamate
  • Tert-butyl N-[(1R)-2-hydroxycyclopentyl]carbamate

Uniqueness: Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate is unique due to the presence of both the tert-butyl group and the oxocyclopentyl moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895382-85-0
Record name tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate
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